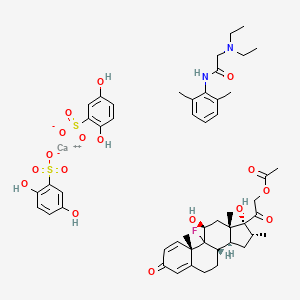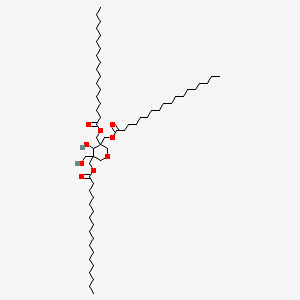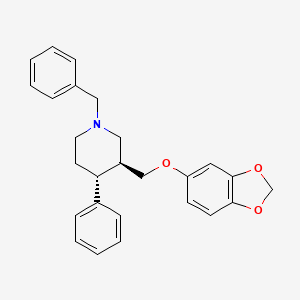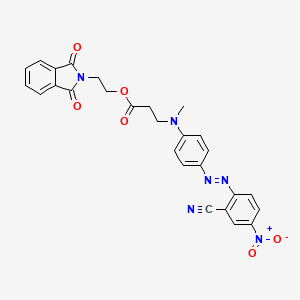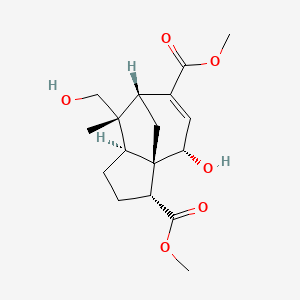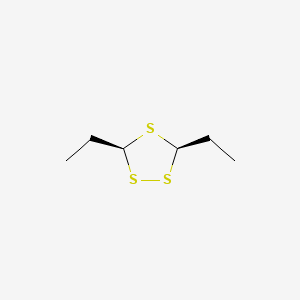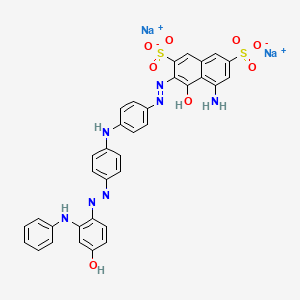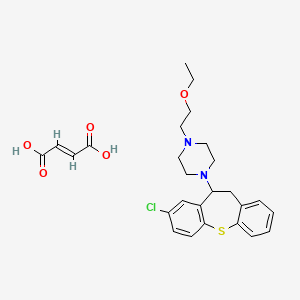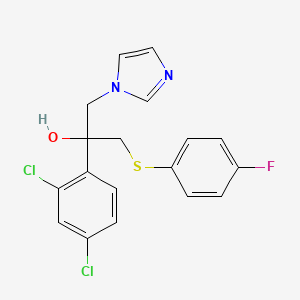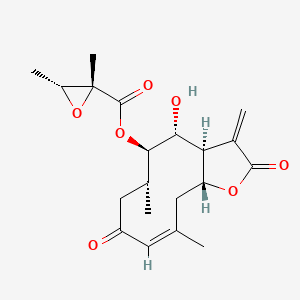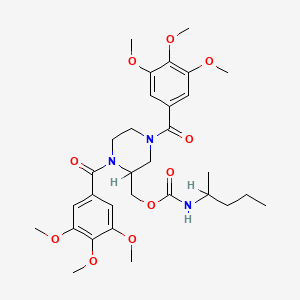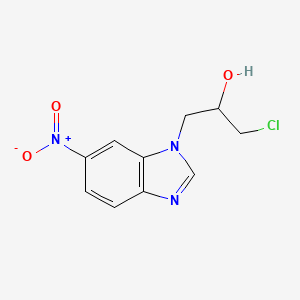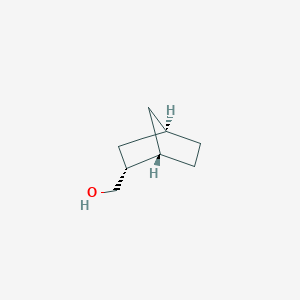
(1S-endo)-2-Norbornanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-endo)-2-Norbornanemethanol: is a bicyclic alcohol derived from norbornane. It is a chiral compound with significant importance in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a norbornane skeleton with a hydroxymethyl group attached to the second carbon atom in the endo position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S-endo)-2-Norbornanemethanol typically involves the Diels-Alder reaction, which is a powerful and widely used method in organic chemistry. The reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, the diene is cyclopentadiene, and the dienophile is an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to achieve enantioselective synthesis. The process includes the preparation of the chiral catalyst, followed by the Diels-Alder reaction under optimized conditions to maximize yield and enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions: (1S-endo)-2-Norbornanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Norbornanone or norbornanal.
Reduction: Various norbornane derivatives.
Substitution: Halogenated norbornane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1S-endo)-2-Norbornanemethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (1S-endo)-2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects .
Comparación Con Compuestos Similares
Borneol: A bicyclic alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with different physical and chemical properties.
Camphor: A bicyclic ketone with similar structural features but different functional groups.
Uniqueness: (1S-endo)-2-Norbornanemethanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group in the endo position. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
67844-31-9 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1 |
Clave InChI |
LWHKUVOYICRGGR-CSMHCCOUSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1C[C@H]2CO |
SMILES canónico |
C1CC2CC1CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


